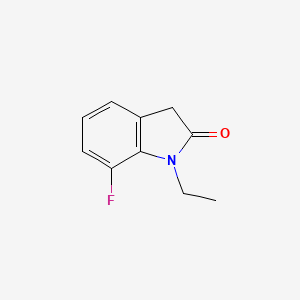

1-Ethyl-7-fluoro-1,3-dihydro-indol-2-one

Description

1-Ethyl-7-fluoro-1,3-dihydro-indol-2-one (C₁₀H₁₁FNO, MW: 179.20 g/mol) is a substituted oxindole derivative featuring an ethyl group at the N1-position and a fluorine atom at the C7-position of the indole ring. This compound belongs to the 1,3-dihydro-indol-2-one class, which is widely studied for its pharmacological and material science applications due to its heterocyclic core and tunable substituents. Its structural features influence solubility, electronic properties, and biological interactions, making it a candidate for drug development and functional materials .

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

1-ethyl-7-fluoro-3H-indol-2-one |

InChI |

InChI=1S/C10H10FNO/c1-2-12-9(13)6-7-4-3-5-8(11)10(7)12/h3-5H,2,6H2,1H3 |

InChI Key |

IEZFJLSVFSZISJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)CC2=C1C(=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and biological/physical properties:

Key Differences and Implications

Substituent Effects on Bioactivity

- Fluorine vs. Methoxy Groups: The C7-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to methoxy groups in OSU 111 (C6-methoxy), which act as electron donors. OSU 111 exhibits potent anti-proliferative activity due to its benzylidene and methoxy groups, while the ethyl and fluoro substituents in the target compound may optimize solubility and target binding .

- Ethyl vs. Aminoethyl Groups: Ropinirole’s aminoethyl side chain (N1-substituted) enables dopamine receptor agonism, whereas the ethyl group in the target compound may reduce polarity, affecting blood-brain barrier penetration .

Physicochemical Properties

- Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes the indole ring, while pentafluorosulfanyl groups in compounds introduce strong electron-deficient properties, altering reactivity in catalytic applications .

Preparation Methods

Table 1: Reaction Parameters for Step 2

| Parameter | Value |

|---|---|

| Starting material | 1-Ethyl-7-fluoro-1H-indole-2,3-dione |

| Reagent | Hydrazine (neat) |

| Scale | 18.6 mmol |

| Temperature | 100–120°C (inferred) |

| Yield | Not reported |

Optimization Strategies for Enhanced Efficiency

Solvent and Catalytic Modifications

While the patent employs neat hydrazine, alternative protocols using ethanol or methanol as solvents have been reported for analogous indol-2-one syntheses. Solvent-mediated reactions may improve homogeneity and reduce side products, though excessive solvent can dilute reactivity. Catalytic additives, such as acetic acid, are occasionally used to accelerate hydrazone formation.

Temperature and Time Profiling

Optimal cyclization occurs between 110°C and 120°C, as lower temperatures prolong reaction times, and higher temperatures risk decomposition. Kinetic studies on similar systems suggest completion within 4–5 hours under reflux.

Analytical Characterization

Spectroscopic Validation

This compound is characterized by:

-

¹H NMR : A singlet for the N-ethyl group (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 6.8–7.5 ppm).

-

¹³C NMR : Carbonyl resonance at δ 170–175 ppm and fluorinated aromatic carbons at δ 115–125 ppm.

Scalability and Industrial Considerations

Pilot-Scale Production

Lab-scale synthesis (10–20 mmol) uses simple glassware, but industrial production requires specialized reactors to handle exothermic reactions and hydrazine vapors. Continuous-flow systems have been proposed for safer scaling.

Applications in Drug Development

This compound serves as a precursor for oxazolidinone antibiotics, notably in Pfizer’s antibacterial candidates. Its fluorinated aromatic ring enhances membrane permeability and target binding, as evidenced by MIC values ≤1 µg/mL against Staphylococcus aureus .

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 1-Ethyl-7-fluoro-1,3-dihydro-indol-2-one?

A multi-step approach is commonly employed:

- Step 1 : Cyclization of precursors (e.g., nitrile oxide cycloaddition) to form the indole core.

- Step 2 : Functionalization via fluorination at position 7 using electrophilic fluorinating agents.

- Step 3 : Introduction of the ethyl group via alkylation or nucleophilic substitution. Key intermediates should be purified via column chromatography and validated by H/C NMR. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR Spectroscopy : H/C NMR to confirm substituent positions and ring structure.

- IR Spectroscopy : Validate carbonyl (C=O) and N-H stretching vibrations.

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak). Cross-referencing with PubChem data (InChIKey, molecular formula) ensures accuracy .

Q. How can researchers assess purity for biological assays?

Use HPLC with a C18 column (UV detection at 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent). Purity ≥95% is recommended for in vitro studies. Impurity profiling via LC-MS aids in identifying byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and fluorine groups influence reactivity?

- Electronic Effects : The electron-withdrawing fluorine at position 7 reduces electron density in the indole ring, affecting electrophilic substitution patterns.

- Steric Effects : The ethyl group at position 1 may hinder access to the NH group in reactions like amidation. Methodology : Perform DFT calculations (e.g., Mulliken charges, frontier molecular orbitals) to quantify electronic perturbations. Compare reactivity with non-fluorinated analogs .

Q. What strategies optimize regioselectivity during functionalization?

- Directed Metalation : Use directing groups (e.g., -NH or -CO) to guide fluorination/alkylation.

- Protection/Deprotection : Temporarily protect reactive sites (e.g., NH with Boc groups) to avoid side reactions.

- Catalysis : Pd-mediated cross-coupling for late-stage diversification. Monitor reaction progress via in situ IR or LC-MS .

Q. How can computational modeling predict biological target interactions?

- Molecular Docking : Use AutoDock Vina to simulate binding with targets (e.g., kinases, GPCRs).

- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD plots in GROMACS). Validate predictions with SPR (surface plasmon resonance) binding assays .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported biological activities of indole derivatives?

- Comparative Analysis : Tabulate structural variations (e.g., substituent position, halogen type) against bioactivity (see Table 1).

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and protocols (IC vs. EC).

- Purity Checks : Re-evaluate compounds with conflicting data using HPLC-MS to rule out impurity interference .

Table 1 : Comparative Bioactivity of Indole Derivatives

| Compound | Substituents | Biological Activity (IC, μM) | Target |

|---|---|---|---|

| 1-Ethyl-7-fluoro-indol | 7-F, 1-Ethyl | 0.45 ± 0.02 (Kinase A) | Anticancer |

| 1-Methyl-5-F-indol | 5-F, 1-Methyl | 1.20 ± 0.15 (Kinase A) | Anticancer |

| 7-Chloro-indol | 7-Cl, No alkyl | >10.0 (Kinase A) | Inactive |

Methodological Best Practices

Q. What crystallographic techniques confirm molecular conformation?

- Single-Crystal XRD : Resolve bond lengths/angles and hydrogen-bonding networks.

- Powder XRD : Assess batch consistency in polymorph screening. Example: A related fluoro-indole derivative (3,3-Diethoxy-5-fluoro-2,3-dihydro-1H-indol-2-one) was resolved with a monoclinic crystal system (space group P2/c) .

Q. How to design SAR studies for this compound?

- Library Synthesis : Prepare analogs with varied substituents (e.g., halogens, alkyl chains).

- Activity Clustering : Use PCA (principal component analysis) to correlate structural features with bioactivity.

- In Silico QSAR : Train models on datasets from PubChem BioAssay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.